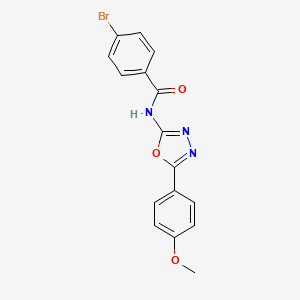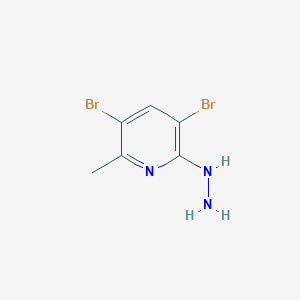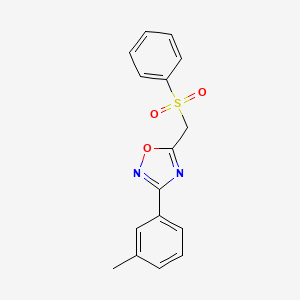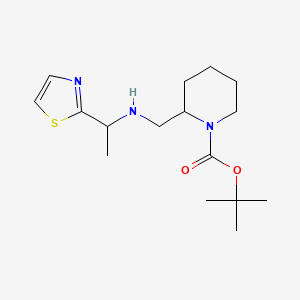![molecular formula C20H18N4O6S2 B2800076 (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 865160-14-1](/img/structure/B2800076.png)
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C20H18N4O6S2 and its molecular weight is 474.51. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
Research has focused on the synthesis and evaluation of derivatives of this compound for anti-inflammatory activities. The studies reveal that certain derivatives have shown promising anti-inflammatory activity in both in vitro and in vivo models, comparing favorably to established anti-inflammatory drugs like diclofenac. Specifically, compounds with aliphatic groups or electron-donating polar groups on the thiazolidinone ring have exhibited significant anti-inflammatory effects. Furthermore, these compounds have demonstrated a good gastrointestinal safety profile, indicating their potential as safer anti-inflammatory agents (A. P. Nikalje, 2014) (A. P. Nikalje et al., 2015).
Anticonvulsant Potential
Another area of research has been the exploration of this compound's derivatives for anticonvulsant properties. Synthesized derivatives have been evaluated for their effectiveness against seizures in models like the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures, showing significant anticonvulsant activities. These studies underscore the potential of these compounds as effective anticonvulsant agents with favorable safety profiles (R. Nath et al., 2021).
Antimicrobial Properties
The compound's derivatives have also been synthesized and evaluated for their antimicrobial activities. The findings suggest that certain derivatives exhibit promising antibacterial and antifungal effects, indicating their potential application as antimicrobial agents. The structural features, such as the presence of electron-withdrawing substituents, appear to play a role in enhancing antimicrobial efficacy (S. M. Basavarajaiah & B. Mruthyunjayaswamy, 2010).
Photophysical Properties
Investigations into the photophysical properties of this compound's derivatives, focusing on their hydrogen bond-associated assemblies, have provided insights into their structural characteristics and potential applications in materials science. These studies have explored the nature of hydrogen bonding interactions and their impact on the compound's properties, offering a foundation for further research in this area (Umamahesh Balijapalli et al., 2017).
Enzyme Inhibition
There has been significant interest in evaluating the enzyme inhibitory activities of derivatives of this compound, particularly against enzymes like α-glucosidase and acetylcholinesterase. These studies aim to develop potential therapeutic agents for diseases such as diabetes and Alzheimer's disease, with some compounds showing substantial inhibitory activity (M. Abbasi et al., 2019).
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6S2/c1-30-9-8-23-15-7-6-12(32(21,28)29)10-16(15)31-20(23)22-17(25)11-24-18(26)13-4-2-3-5-14(13)19(24)27/h2-7,10H,8-9,11H2,1H3,(H2,21,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDZWMUWGWMELX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2799994.png)

![2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2799997.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2799999.png)





![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2800008.png)

![8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2800010.png)
![8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B2800014.png)